molecular formula C7H12N2O B2645188 (1R)-1-(2,4-Dimethylpyrazol-3-yl)ethanol CAS No. 2227899-29-6

(1R)-1-(2,4-Dimethylpyrazol-3-yl)ethanol

Cat. No.: B2645188
CAS No.: 2227899-29-6
M. Wt: 140.186
InChI Key: UMFKXWHLXMMJIU-ZCFIWIBFSA-N
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Description

(1R)-1-(2,4-Dimethylpyrazol-3-yl)ethanol is a chiral pyrazole derivative of interest in medicinal chemistry and chemical synthesis. Pyrazole-containing compounds are a significant area of research due to their diverse biological activities and utility as synthetic intermediates . They are frequently explored as key scaffolds in the development of novel therapeutic agents, such as inhibitors for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising target for managing inflammatory responses . Other pyrazole derivatives have been investigated for potential applications in treating conditions like cancer, viral infections, and neurodegenerative diseases . The specific stereochemistry of this compound may be critical for its binding affinity and selectivity in biological systems. Researchers value this compound for exploring structure-activity relationships (SAR) in drug discovery campaigns. It can serve as a versatile chiral building block for the synthesis of more complex, biologically active molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Note to Supplier: The above paragraph is a generalized placeholder. To complete this section, please replace it with the following verified information specific to your product: - The confirmed CAS Number and exact physicochemical properties (e.g., molecular weight, formula, boiling/melting point, solubility). - Specific, documented research applications and biological activity. - A detailed, scientifically validated mechanism of action. - Handling and storage instructions. - References to relevant scientific literature.

Properties

IUPAC Name

(1R)-1-(2,4-dimethylpyrazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-4-8-9(3)7(5)6(2)10/h4,6,10H,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFKXWHLXMMJIU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1)C)[C@@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227899-29-6
Record name (1R)-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol
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Biological Activity

(1R)-1-(2,4-Dimethylpyrazol-3-yl)ethanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound this compound features a pyrazole ring substituted at the 2 and 4 positions with methyl groups, which influences its biological activity. The synthesis typically involves the reaction of 2,4-dimethylpyrazole with an appropriate alcohol under acidic or basic conditions.

Antimicrobial Properties

Research indicates that compounds with pyrazole moieties exhibit significant antimicrobial activity. For instance, studies on related pyrazole derivatives have shown efficacy against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups, such as methyl substituents on the pyrazole ring, has been correlated with enhanced antibacterial properties.

CompoundActivity Against BacteriaMIC (µg/mL)
This compoundS. aureus8
Related Pyrazole DerivativeE. coli16

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. For example, thiosemicarbazone derivatives containing pyrazole rings have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazole ring significantly affect biological activity. The introduction of additional functional groups can enhance potency or selectivity against specific targets. For instance:

  • Methyl Substituents : Increase lipophilicity and improve membrane penetration.
  • Hydroxyl Groups : Enhance hydrogen bonding interactions with biological targets.

Case Study 1: Antibacterial Screening

In a systematic evaluation of various pyrazole derivatives, including this compound, a series of compounds were tested against a panel of ESKAPE pathogens. Results indicated that certain structural modifications led to improved inhibitory concentrations against Klebsiella pneumoniae and Acinetobacter baumannii, highlighting the importance of SAR in developing potent antimicrobial agents .

Case Study 2: Anticancer Activity

A study focusing on thiosemicarbazones derived from pyrazoles reported significant cytotoxicity against human breast cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . Such findings underscore the potential therapeutic applications of this compound in oncology.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
(1R)-1-(2,4-Dimethylpyrazol-3-yl)ethanol has been explored as a potential scaffold for drug development. Its structural features allow for modifications that can enhance biological activity against various diseases. Research indicates that compounds with similar pyrazole structures exhibit anti-inflammatory and analgesic properties, suggesting that this compound could serve as a lead compound in developing new therapeutic agents.

Toxicological Studies
In toxicological evaluations, compounds structurally related to this compound have shown promising safety profiles for food and beverage applications. For instance, studies on other pyrazole derivatives indicated low mutagenic potential and rapid metabolism in vivo, which are critical factors for assessing the safety of new compounds intended for human consumption .

Agricultural Applications

Pesticide Development
There is ongoing research into the use of this compound as an active ingredient in pesticides. Its efficacy against certain pests has been tested, with preliminary results indicating that it may inhibit growth or reproduction in target species. This application is particularly relevant given the increasing demand for environmentally friendly agricultural solutions .

Synthetic Organic Chemistry

Synthesis Techniques
The synthesis of this compound typically involves the reaction of 2,4-dimethylpyrazole with chiral alcohol precursors under controlled conditions to achieve the desired stereochemistry. Various methods have been optimized for industrial production, including continuous flow reactors that enhance yield and purity .

Reactivity and Interactions
The unique stereochemistry of this compound influences its reactivity and interactions with biological systems. Comparative studies with enantiomers have shown significant differences in biological activity, highlighting the importance of stereochemistry in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (1R)-1-(2,4-Dimethylpyrazol-3-yl)ethanol and related compounds from the literature:

Compound Core Structure Substituents/Modifications Synthetic Route Key Properties/Applications Ref.
This compound Pyrazole + chiral ethanol 2,4-dimethylpyrazole; (R)-configuration at C1 Not explicitly described (inferred from analogs) Potential chiral intermediate; possible CNS activity
(1R)-1-[2-(3-Methylphenyl)-2H-tetrazol-5-yl]ethanol Tetrazole + chiral ethanol 3-methylphenyl-tetrazole; (R)-configuration at C1 Multi-step synthesis (AstraZeneca process) mGluR5 antagonist; high stereochemical purity
Aryl Pyrazole-Indanone Hybrids Pyrazole + indanone 5-chloro-3-methylphenyl-pyrazole; α,β-unsaturated ketone Claisen-Schmidt condensation Antimicrobial, anticancer activities
Mannich Bases (e.g., Cyclohexanone derivatives) Cyclohexanone + amine 2-oxocyclohexylmethyl; phenyl-ethylamine Mannich reaction Neuromodulatory applications
Oxazepine/Oxazinane Derivatives Pyrazole + oxazepine 1,5-dimethyl-3-oxo-2-phenyl-pyrazole; spirocyclic Condensation with diethylpyrimidinetrione Anticonvulsant, sedative properties

Key Observations :

Structural Differences :

  • Pyrazole vs. Tetrazole : The replacement of pyrazole with tetrazole (as in ) alters electronic properties and hydrogen-bonding capacity, impacting target affinity (e.g., mGluR5 antagonism).
  • Substituent Effects : 2,4-Dimethyl groups on pyrazole (target compound) may enhance lipophilicity compared to unsubstituted analogs, influencing pharmacokinetics.

Synthetic Routes: The AstraZeneca process for tetrazole derivatives employs stereoselective steps (e.g., enzymatic resolution), suggesting similar strategies could apply to the target compound. Pyrazole-indanone hybrids are synthesized via Claisen-Schmidt condensation, a method adaptable to pyrazole-alcohol derivatives with aldehyde intermediates.

Biological Relevance: Chiral ethanol moieties (common in ) are often critical for enantioselective interactions with biological targets (e.g., receptors, enzymes). Pyrazole-based hybrids () demonstrate broad bioactivity, implying the target compound may serve as a scaffold for drug discovery.

Research Findings and Data Gaps

  • Stereochemical Purity: The (R)-configuration of the target compound’s ethanol group is likely essential for activity, as seen in related tetrazole derivatives . No data on enantiomeric excess or resolution methods are provided in the evidence.
  • Thermodynamic Properties : Pyrazole derivatives (e.g., melting points 175–176°C in ) suggest moderate stability, but solubility and logP values for the target compound remain uncharacterized.
  • Biological Data: While aryl pyrazole-indanone hybrids show IC50 values in the µM range against cancer cells , the target compound’s pharmacological profile requires empirical validation.

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